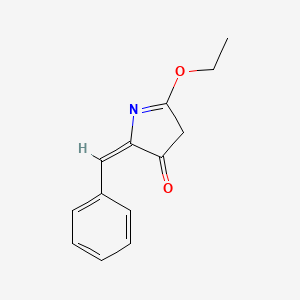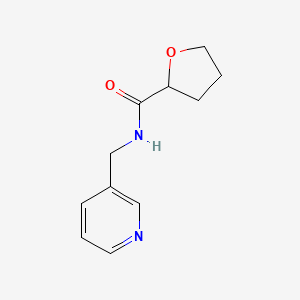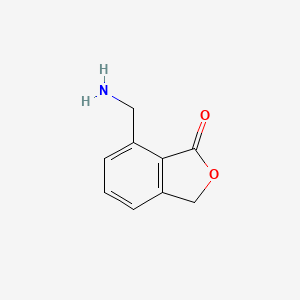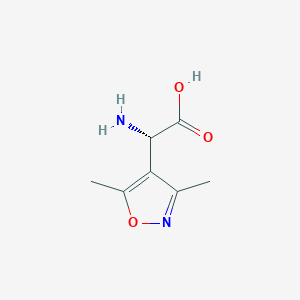![molecular formula C7H3BrINO B12875576 2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
2-Bromo-7-iodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C7H3BrINO and a molecular weight of 323.91 g/mol . It is characterized by the presence of bromine and iodine atoms attached to the benzoxazole ring, which imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-iodobenzo[d]oxazole typically involves the bromination and iodination of benzoxazole derivatives. One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization to form benzoxazole. Subsequent bromination and iodination reactions introduce the bromine and iodine atoms at the desired positions on the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes using appropriate catalysts and reaction conditions. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-iodobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as amines, ethers, and thiols .
Aplicaciones Científicas De Investigación
2-Bromo-7-iodobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Bromo-7-iodobenzo[d]oxazole include other benzoxazole derivatives, such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. This dual halogenation can enhance the compound’s versatility in various chemical reactions and its potential as a pharmacophore in drug discovery .
Propiedades
Fórmula molecular |
C7H3BrINO |
|---|---|
Peso molecular |
323.91 g/mol |
Nombre IUPAC |
2-bromo-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H |
Clave InChI |
VYUWLHFABADKDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)OC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


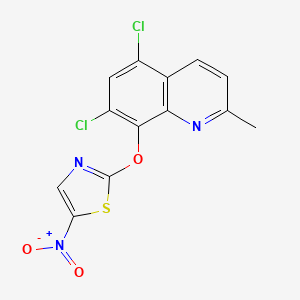
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
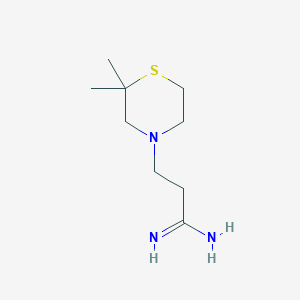
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
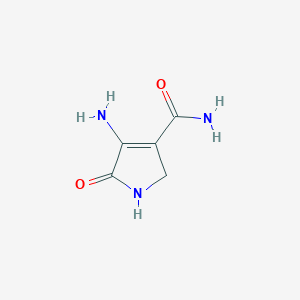
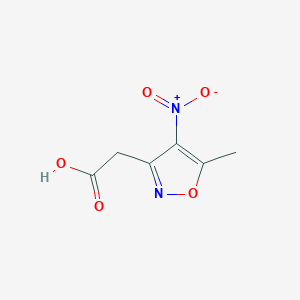


![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
